L-Lysyl-L-prolylglycyl-L-valine
Description
L-Lysyl-L-prolylglycyl-L-valine is a tetrapeptide composed of lysine (Lys), proline (Pro), glycine (Gly), and valine (Val) residues. Its sequence (Lys-Pro-Gly-Val) suggests structural and functional roles influenced by the unique properties of each amino acid:
- Proline: Introduces conformational rigidity due to its cyclic structure, which may stabilize secondary structures like β-turns.
- Glycine: Provides flexibility, enabling conformational adaptability.
Properties
CAS No. |
160210-26-4 |
|---|---|
Molecular Formula |
C18H33N5O5 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O5/c1-11(2)15(18(27)28)22-14(24)10-21-16(25)13-7-5-9-23(13)17(26)12(20)6-3-4-8-19/h11-13,15H,3-10,19-20H2,1-2H3,(H,21,25)(H,22,24)(H,27,28)/t12-,13-,15-/m0/s1 |
InChI Key |
VUSRROKZYRYBKQ-YDHLFZDLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the peptides are typically produced in GMP (Good Manufacturing Practice) facilities to ensure quality and consistency.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-prolylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine or cysteine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced peptides with free thiol groups.
Scientific Research Applications
L-Lysyl-L-prolylglycyl-L-valine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Lysyl-L-prolylglycyl-L-valine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various cellular pathways and processes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Glycylglycyl-L-valine (C₉H₁₇N₃O₄)
- Sequence : Gly-Gly-Val (tripeptide).
- Key Differences : Lacks lysine and proline, reducing charge and rigidity. Glycine residues enhance flexibility but diminish structural stability compared to Lys-Pro-Gly-Val.
- Molecular Weight : 231.25 g/mol .
Glycyl-L-valyl-L-prolylglycyl-L-valine (CAS 783335-79-5)
- Sequence : Gly-Val-Pro-Gly (tetrapeptide).
- Key Differences : Altered sequence order (Val-Pro vs. Pro-Gly) may disrupt β-turn formation. Molecular formula: C₁₉H₃₃N₅O₆ .
L-Valine, glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl (CAS 133605-55-7)
- Sequence : Val-Gly-Val-Tyr-Val-His-Pro (hexapeptide).
- Key Differences : Extended chain with aromatic (tyrosine) and imidazole (histidine) side chains, enabling diverse interactions absent in Lys-Pro-Gly-Val .
Functional and Physicochemical Properties
| Compound | Key Residues | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| L-Lysyl-L-prolylglycyl-L-valine | Lys, Pro, Gly, Val | ~C₁₈H₃₃N₅O₅ | ~415 (estimated) | Charge (Lys), rigidity (Pro) |
| Glycylglycyl-L-valine | Gly, Gly, Val | C₉H₁₇N₃O₄ | 231.25 | High flexibility, neutral charge |
| Glycyl-L-valyl-L-prolylglycyl | Gly, Val, Pro, Gly | C₁₉H₃₃N₅O₆ | 443.5 | β-turn potential, hydrophobic Val |
| L-Valine, glycyl-L-valyl-L-tyrosyl... | Val, Gly, Tyr, His | C₃₇H₅₅N₉O₉ | 769.89 | Aromatic/histidine interactions |
Research Findings and Hypotheses
Structural Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
